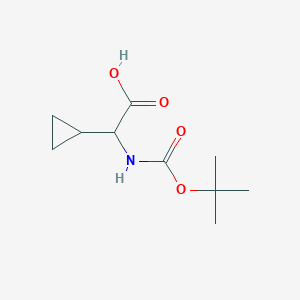
2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) amino acids and derivatives. These compounds are of significant interest in the field of organic chemistry due to their utility in the synthesis of amino acid derivatives, which are crucial building blocks in the development of pharmaceuticals and peptides .
Synthesis Analysis
The synthesis of tert-butoxycarbonyl amino acid derivatives can be achieved through various methods. One approach involves the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, which yields iminocarboxylates, precursors to fluorinated alpha-amino acids . Another method utilizes a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA) to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating tolerance to various functional groups . Additionally, a practical synthesis method has been developed for (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic, showcasing the versatility of tert-butoxycarbonyl amino acid derivatives .
Molecular Structure Analysis
The molecular structure and conformation of tert-butoxycarbonyl amino acid derivatives have been studied using X-ray crystallography and molecular mechanics methods. For instance, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid revealed the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond, with intermolecular hydrogen bonds forming specific dimeric and chain structures .
Chemical Reactions Analysis
Tert-butoxycarbonyl amino acid derivatives participate in various chemical reactions. For example, they can be used as stable precursors for the synthesis of cysteine proteinase inhibitors . Directed hydrogenation methodologies have been applied to enantiopure tert-butoxycarbonylamino cyclopentene derivatives to yield single diastereomers of the corresponding cyclopentanecarboxylic acid methyl esters . Furthermore, iodolactamization has been employed as a key step in the enantioselective synthesis of complex cyclohexylcarbamate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxycarbonyl amino acid derivatives are influenced by the presence of the tert-butoxycarbonyl group. This group has been shown to have an electron-withdrawing character, affecting the acid-dissociation equilibria of alpha-substituted acetic acids . The tert-butoxycarbonyl group also enables the chemoselective tert-butoxycarbonylation of various substrates under mild conditions, as demonstrated by the use of novel reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) .
Wissenschaftliche Forschungsanwendungen
1. Preparation of tert-butoxycarbonyl derivatives of amino acids
- Application Summary : Tert-butoxycarbonyl derivatives of amino acids are used in peptide synthesis . The synthesis of these derivatives involves the use of di-tert-butyl pyrocarbonate .
- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .
2. Synthesis of Racemic 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
- Application Summary : This compound, a derivative of β-(1,2,4-Triazol-1-yl)alanine, is synthesized from an oxazoline derivative . It’s a new derivative with potential biological activity .
- Methods and Procedures : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
- Results and Outcomes : The overall yield of the synthesis was 68% .
3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group
- Application Summary : The use of the tert-butoxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .
- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .
4. tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids and Their Application to Dipeptide Synthesis
- Application Summary : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .
- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .
5. Synthesis of Peptidic V1a Receptor Agonists
- Application Summary : Tert-butoxycarbonyl-protected amino acids are used in the synthesis of peptidic V1a receptor agonists .
- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .
6. Synthesis of Photoactive Peptides
- Application Summary : Diarylethene (DAE) molecular photoswitches draw attention as building units in the preparation of diverse photoactive molecules. An interesting class of these molecules are photoactive peptides .
- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .
- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .
7. Rapid, Effective Deprotection of tert-butoxycarbonyl (Boc) Amino Acids
- Application Summary : This method describes the rapid and effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods and Procedures : The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .
- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .
8. tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids and Their Application to Dipeptide Synthesis
- Application Summary : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .
- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJNEASAAJIDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

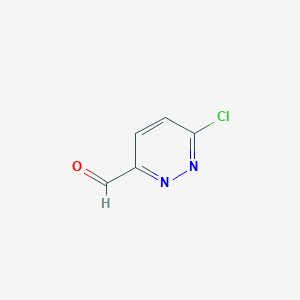
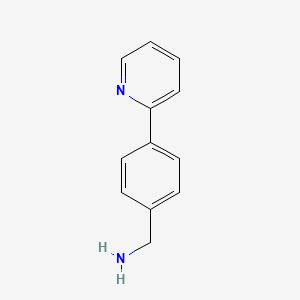
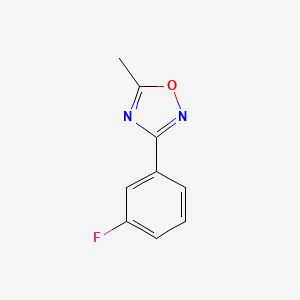


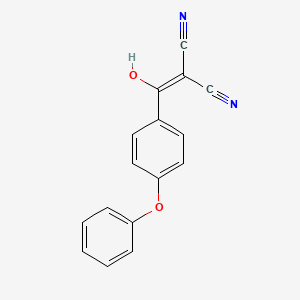



![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)
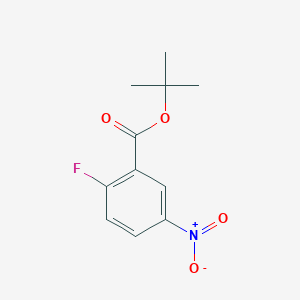
![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

